5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide
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Overview
Description
5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide is an organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a chloro group, a methoxy group, a methyl group, and a trifluoromethyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-chloro-2-methoxybenzoic acid and trifluoromethylamine.
Formation of Benzamide Core: The 5-chloro-2-methoxybenzoic acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl2) under reflux conditions.
Amidation Reaction: The acid chloride is then reacted with trifluoromethylamine in the presence of a base, such as triethylamine, to form the benzamide core.
Methylation: The final step involves the methylation of the amide nitrogen using methyl iodide (CH3I) in the presence of a base, such as potassium carbonate (K2CO3), to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, and the processes are carried out in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common due to the stability of the trifluoromethyl group.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF), and bases like sodium hydride (NaH).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).
Major Products
Substitution: Products depend on the nucleophile used, such as substituted amines or thiols.
Oxidation: Oxidized derivatives of the benzamide.
Reduction: Reduced forms of the benzamide or its intermediates.
Hydrolysis: 5-chloro-2-methoxybenzoic acid and trifluoromethylamine.
Scientific Research Applications
5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide is used in various scientific research fields:
Chemistry: As a building block in the synthesis of more complex organic molecules.
Biology: In studies involving enzyme inhibition and protein-ligand interactions.
Industry: Used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The chloro and methoxy groups contribute to the compound’s binding affinity and specificity for its targets. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Chloro-2-methoxy-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
- 4-Chloro-N-methyl-3-[(methylamino)sulfonyl]benzamide
- N-Methoxy-N-methylacetamide
Uniqueness
5-Chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to interact with biological targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H9ClF3NO2 |
---|---|
Molecular Weight |
267.63 g/mol |
IUPAC Name |
5-chloro-N-methoxy-N-methyl-2-(trifluoromethyl)benzamide |
InChI |
InChI=1S/C10H9ClF3NO2/c1-15(17-2)9(16)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,1-2H3 |
InChI Key |
RCHWELPSPHIWJO-UHFFFAOYSA-N |
Canonical SMILES |
CN(C(=O)C1=C(C=CC(=C1)Cl)C(F)(F)F)OC |
Origin of Product |
United States |
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